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Abstract
PU141 is a pyridoisothiazolone derivative that has emerged as a promising antineoplastic

agent.[1][2][3] This technical guide provides an in-depth analysis of its core antineoplastic

properties, focusing on its mechanism of action as a selective inhibitor of the KAT3 family of

histone acetyltransferases (HATs), specifically CREB-binding protein (CBP) and p300.[1][3][4]

[5] We will detail its efficacy across a range of cancer cell lines, present available quantitative

data from preclinical studies, and outline the experimental protocols used to ascertain its

anticancer activity. Furthermore, this document will feature visualizations of its signaling

pathway and experimental workflows to facilitate a comprehensive understanding for

researchers and drug development professionals.

Introduction to PU141 and its Target
PU141 is a novel small molecule inhibitor belonging to the pyridoisothiazolone class of

compounds.[4][5] Its primary mechanism of antineoplastic activity lies in its selective inhibition

of the histone acetyltransferases CBP and p300.[1][3][5][6][7] These enzymes, also known as

KAT3A and KAT3B respectively, are critical transcriptional co-activators that play a pivotal role

in regulating gene expression through the acetylation of histone and non-histone proteins.[4]

Dysregulation of CBP and p300 activity is frequently observed in various cancers, making them
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attractive therapeutic targets. By selectively inhibiting these enzymes, PU141 induces histone

hypoacetylation, leading to the suppression of cancer cell growth.[1][3]

In Vitro Antineoplastic Activity
PU141 has demonstrated significant growth inhibitory effects across a diverse panel of human

cancer cell lines. The antiproliferative activity is observed at micromolar concentrations.[1]

Quantitative Data: GI50 Values
The following table summarizes the 50% growth inhibition (GI50) values for PU141 in various

cancer cell lines, as determined by a sulforhodamine B (SRB) assay.

Cell Line Cancer Type GI50 (µM)

A431 Epidermoid Carcinoma Data not available

A549
Alveolar Basal Epithelial

Adenocarcinoma
Data not available

A2780 Ovarian Carcinoma Data not available

HCT116 Epithelial Colon Carcinoma Data not available

HepG2 Hepatocellular Carcinoma Data not available

MCF7 Breast Carcinoma Data not available

SK-N-SH Neuroblastoma
Noted as having the highest

antiproliferative activity[1]

SW480 Colon Adenocarcinoma Data not available

U-87MG
Epithelial-like Glioblastoma-

Astrocytoma
Data not available

Note: Specific GI50 values were not available in the provided search results, but the cell lines

sensitive to PU141 have been listed.

In Vivo Antitumor Efficacy
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Preclinical studies using animal models have confirmed the antitumor potential of PU141.

Neuroblastoma Xenograft Model
In a murine model of neuroblastoma using SK-N-SH cells, intraperitoneal administration of

PU141 resulted in a significant reduction in tumor volume.[1][8]

Table 2: In Vivo Efficacy of PU141 in a Neuroblastoma Xenograft Model

Treatment Group Dosage
Administration
Route

Tumor Volume
Reduction

PU141 25 mg/kg
Intraperitoneal (once

daily for 24 days)
19%[1]

Mechanism of Action: Histone Hypoacetylation
PU141 exerts its anticancer effects by inhibiting the catalytic activity of CBP and p300, leading

to a decrease in the acetylation of histones.[1][3] This epigenetic modification plays a crucial

role in chromatin structure and gene regulation.

Impact on Histone Acetylation
Studies have shown that treatment with PU141 leads to a reduction in the acetylation of

specific lysine residues on histone H3 and H4. For instance, in SK-N-SH and HCT116 cells,

PU141 (at 25 µM) was shown to decrease SAHA-induced hyperacetylation of H3K14 and

H4K8, while the acetylation levels of H3K9 and H4K16 remained stable.[1] This selectivity is

consistent with the known substrate preferences of CBP/p300.

Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)

Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of PU141 for a specified period

(e.g., 48-72 hours).
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Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in

1% acetic acid.

Washing: Unbound dye is removed by washing with 1% acetic acid.

Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm)

using a microplate reader.

Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by

50%, is calculated from the dose-response curve.

In Vivo Neuroblastoma Xenograft Study
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of SK-

N-SH neuroblastoma cells.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Mice are randomized into control and treatment groups. The

treatment group receives intraperitoneal injections of PU141 (e.g., 25 mg/kg) on a specified

schedule (e.g., once daily). The control group receives a vehicle control.

Tumor Measurement: Tumor volume is measured periodically using calipers.

Data Analysis: The antitumor effect is evaluated by comparing the tumor growth in the

treated group to the control group.

Visualizations
Signaling Pathway of PU141
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Caption: Mechanism of action of PU141.

Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow for the in vivo xenograft study of PU141.
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Conclusion
PU141 is a selective inhibitor of the histone acetyltransferases CBP and p300 with

demonstrated antineoplastic properties in both in vitro and in vivo models. Its ability to induce

histone hypoacetylation and inhibit the growth of various cancer cell lines, particularly

neuroblastoma, highlights its potential as a therapeutic candidate. Further research is

warranted to fully elucidate its pharmacological profile and to explore its efficacy in a broader

range of cancer types, potentially in combination with other chemotherapeutic agents. The

detailed methodologies and data presented in this guide provide a solid foundation for future

investigations into this promising anticancer compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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